3-Bromo-5-isopropoxybenzaldehyde
Overview
Description
3-Bromo-5-isopropoxybenzaldehyde is a chemical compound with the molecular formula C10H11BrO2 . It has an average mass of 243.097 Da and a molecular weight of 243.1 g/mol.
Molecular Structure Analysis
The molecular structure of 3-Bromo-5-isopropoxybenzaldehyde can be analyzed using various methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) methods . The molecular electrostatic potential (MEP) can be computed using the B3LYP/6-311++G (d,p) level of theory .Chemical Reactions Analysis
While specific chemical reactions involving 3-Bromo-5-isopropoxybenzaldehyde are not mentioned in the search results, similar compounds have been used as starting reagents for large-scale synthesis via regioselective Heck cross-coupling reactions .Physical And Chemical Properties Analysis
3-Bromo-5-isopropoxybenzaldehyde is a white crystalline powder. Its molecular formula is C10H11BrO2 , and it has an average mass of 243.097 Da .Scientific Research Applications
-
Pharmaceutical Development
- Application : Identification of unknown pharmaceutical impurities .
- Method : A study used liquid chromatography (LC) – solid-phase extraction (SPE) / nuclear magnetic resonance (NMR) methodology for identification and structural characterization of unknown impurities in a similar compound, 3-bromo-5-(trifluoromethyl)aniline .
- Results : The study demonstrated that LC-SPE/NMR can be used for rapid impurity profiling of 3-bromo-5-(trifluoromethyl)aniline .
-
Dermatology
- Application : Protection of keratinocytes from particulate matter 2.5 (PM 2.5)-induced skin cell damage .
- Method : A study evaluated the protective effect of marine algae compound 3-bromo-4,5-dihydroxybenzaldehyde (3-BDB) on PM 2.5-induced skin cell damage in vitro and in vivo .
- Results : The study found that 3-BDB ameliorated PM 2.5-induced reactive oxygen species generation, mitochondria dysfunction, and DNA damage. Furthermore, 3-BDB reversed the PM 2.5-induced cell cycle arrest and apoptosis, reduced cellular inflammation, and mitigated cellular senescence in vitro and in vivo .
Safety And Hazards
properties
IUPAC Name |
3-bromo-5-propan-2-yloxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-7(2)13-10-4-8(6-12)3-9(11)5-10/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWENJXZPFXNURB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=CC(=C1)C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-isopropoxybenzaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.